![molecular formula C10H9BrN2O2 B2896823 Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate CAS No. 1638759-79-1](/img/structure/B2896823.png)
Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate
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Overview
Description
“Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate” is a chemical compound used in organic synthesis . It has a CAS number of 885518-47-8 .
Synthesis Analysis
The synthesis of “this compound” involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular weight of “this compound” is 255.07 . The linear formula of this compound is C9H7BrN2O2 . The InChI key is DCYBEDQPCQOEIR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
Inhibitive Properties and Surface Morphology
A study explored the use of heterocyclic diazoles, including indazole derivatives, as corrosion inhibitors for iron in acidic environments. These compounds demonstrated an increase in charge-transfer resistance, indicating their effectiveness in reducing corrosion. The study involved methods like polarization curves and impedance spectra, providing insights into the structural and electronic parameters of these compounds (Babić-Samardžija et al., 2005).
Synthesis of Oxazole Derivatives
Another research focused on synthesizing oxazole-4-carboxylate derivatives from N-acyl-β-halodehydroaminobutyric acid derivatives, which could be related to the synthesis pathways involving Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate. This study highlighted the potential of these compounds as fluorescent probes, useful in various biochemical applications (Ferreira et al., 2010).
N-Heterocyclic Carbenes of Indazole
Research on N-heterocyclic carbenes of indazole, including derivatives like this compound, revealed their ability to undergo ring enlargement reactions with α-halo ketones. This property is significant for synthetic chemistry applications, demonstrating the versatility of these compounds in creating new molecular structures (Schmidt et al., 2008).
Photocatalytic Generation of Azolyl Radicals
A study on the photocatalytic generation of azolyl radicals from bromoazoles, which could include compounds like this compound, revealed their utility in the intermolecular arylation of unmodified (hetero)arenes. This process is notable for its mild conditions and broad applicability, demonstrating the potential of these compounds in organic synthesis and functionalization (Arora & Weaver, 2016).
Synthesis of Phenanthrothiazoles
Research on the synthesis of phenanthrothiazoles through successive Pd-catalyzed direct arylation processes, potentially involving compounds similar to this compound, showcased the efficiency of such methods in creating complex molecular structures. This is significant for developing novel compounds with potential pharmaceutical applications (Shi et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes, influencing their function and leading to changes at the cellular level .
Mode of Action
This can result in alterations in cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular levels, potentially leading to therapeutic outcomes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
properties
IUPAC Name |
methyl 4-bromo-1-methylindazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-9-4-6(10(14)15-2)3-8(11)7(9)5-12-13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWJGTGDYFQZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=C2)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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